ATTO 610

Fluorescence Spectroscopy Bioanalytical Assay Development Single-Molecule Detection

Generic red dyes introduce batch variability and signal drift that compromise single-molecule detection and FRET reproducibility. ATTO 610 is a rigid tetracyclic perchlorate fluorochrome engineered to eliminate cis-trans isomerization and minimize triplet formation, delivering consistent high-brightness output across extended imaging protocols. • Validated FRET pair with ATTO 680 (R₀ ≈ 7 nm) for quantitative nucleic acid binding and protein interaction assays • Excitation/emission at 615/634 nm aligns optimally with 633 nm He-Ne and diode lasers; compatible with standard 660/20 nm bandpass filters • Maintains stable signal post-conjugation; pH-stable up to 8.5 in standard cell staining buffers

Molecular Formula C25H31ClN2O6
Molecular Weight 491.0 g/mol
Cat. No. B12058148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATTO 610
Molecular FormulaC25H31ClN2O6
Molecular Weight491.0 g/mol
Structural Identifiers
SMILESCC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)O)C.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C25H30N2O2.ClHO4/c1-25(2)21-15-20(26(3)4)10-9-17(21)13-19-14-18-7-5-11-27(12-6-8-24(28)29)23(18)16-22(19)25;2-1(3,4)5/h9-10,13-16H,5-8,11-12H2,1-4H3;(H,2,3,4,5)
InChIKeySLQQGEVQWLDVDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium Perchlorate (ATTO 610-2): A High-Brightness Red Fluorochrome with Defined Procurement Specifications


The target compound, known commercially as ATTO 610-2 (free acid) or ATTO 610, is an organic perchlorate salt that functions as a cationic fluorescent dye belonging to the tetrahydronaphtho[2,3-g]quinoline structural class [1][2]. It is formally registered under ChEBI ID 51825 with the molecular formula C25H31ClN2O6 and is designated as a fluorochrome for life science applications [1]. The compound is characterized by peak excitation at 615–616 nm and emission at 632–634 nm, positioning it in the red spectral region for compatibility with common laser lines including He-Ne (594 nm) and diode lasers (635/650 nm) [3].

Procurement Risk Assessment for 1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium Perchlorate: Why In-Class Analogs Are Not Interchangeable


Substituting this compound with spectrally adjacent dyes such as ATTO 635-2 (2,2,4,11,11-pentamethyl derivative) or Alexa Fluor 610 introduces quantifiable performance divergences that compromise experimental reproducibility. Structural modifications within the tetrahydronaphtho[2,3-g]quinoline scaffold directly modulate critical photophysical parameters including extinction coefficient, quantum yield, and Stokes shift, as well as pH-dependent stability profiles [1]. These differences are not merely incremental; they determine whether a dye is viable for demanding applications such as single-molecule detection or Förster resonance energy transfer (FRET) in the far-red spectrum [2]. The quantitative evidence presented below demonstrates that generic substitution without empirical validation introduces uncontrolled variables that can invalidate comparative data sets and degrade signal-to-noise ratios in established protocols.

Quantitative Differentiation Matrix for 1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium Perchlorate: Comparative Photophysical and Application Data


Molar Extinction Coefficient and Brightness Compared to Red Spectral Region Competitors

ATTO 610 demonstrates a molar extinction coefficient of 110,000 M⁻¹cm⁻¹ in aqueous solution, accompanied by a quantum yield of 70% under the same conditions . This combination yields a brightness factor (ε × Φ) of 77,000 M⁻¹cm⁻¹. In contrast, the structurally related analog ATTO 635-2 exhibits different spectral characteristics with its emission shifted further into the red region, which may reduce detector sensitivity in certain systems [1]. The high brightness of ATTO 610 makes it particularly suitable for low-abundance target detection where signal intensity is limiting.

Fluorescence Spectroscopy Bioanalytical Assay Development Single-Molecule Detection

FRET Pair Compatibility and Förster Distance Quantification with ATTO 680

In a quantitative FRET study using DNA-conjugated dyes, ATTO 610 paired with ATTO 680 yielded a Förster distance (R₀) of approximately 7 nm [1]. This was achieved with excellent spectral overlap and high extinction coefficients, as characterized by time-resolved fluorescence anisotropy and fluorescence correlation spectroscopy. The study confirmed successful FRET in doubly labeled ATTO 610/ATTO 680–dsDNA conjugates with good accordance between theoretical and experimental parameters, making this pair specifically validated for monitoring binding reactions and larger biomolecular interactions [1].

FRET Biosensing Nucleic Acid Interaction Studies Far-Red Spectral Analysis

pH-Dependent Stability Profile and Degradation Threshold

ATTO 610 exhibits stability under physiological pH conditions and in buffers up to pH 8.0–8.5; however, it undergoes slow degradation at higher pH values . This pH sensitivity profile contrasts with other ATTO dyes, such as ATTO 633, which maintains stability across a broader pH range from 2 to 10 [1]. The defined stability window of ATTO 610 informs buffer selection and storage conditions, preventing signal loss in alkaline assay environments.

Buffer Compatibility Assay Optimization Fluorescent Label Stability

Structural Rigidity and Absence of cis-trans Isomerization for Enhanced Signal Consistency

ATTO 610 is built on a rigid tetracyclic scaffold that prevents cis-trans isomerization, a photophysical pathway that reduces brightness and introduces environment-dependent spectral shifts in flexible dyes [1]. This structural rigidity results in minimal spectral shift upon conjugation to biomolecules and reduces triplet state formation, which is critical for applications requiring consistent fluorescence intensity [2]. In single-molecule experiments, ATTO 610 exhibits high photostability under one-photon excitation [3].

Single-Molecule Fluorescence Super-Resolution Microscopy Quantitative Imaging

Optimized Application Scenarios for 1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium Perchlorate Based on Quantitative Differentiation Evidence


Single-Molecule Fluorescence Detection and Super-Resolution Microscopy (PALM/dSTORM/STED)

The high brightness (ε = 110,000 M⁻¹cm⁻¹, QY = 70%) and rigid tetracyclic structure of ATTO 610, which eliminates cis-trans isomerization and minimizes triplet formation, make it ideally suited for single-molecule detection applications [1]. Its photostability under one-photon excitation supports extended imaging sequences required for super-resolution techniques including PALM, dSTORM, and STED [2]. Unlike flexible cyanine dyes that exhibit brightness loss upon conjugation, ATTO 610 maintains consistent signal intensity critical for resolving individual fluorophores in densely labeled samples.

FRET-Based Biosensing and Nucleic Acid Interaction Studies in the Far-Red Spectrum

ATTO 610 paired with ATTO 680 forms a validated FRET pair with a Förster distance (R₀) of approximately 7 nm, as demonstrated in DNA conjugation studies [3]. This defined parameter enables quantitative distance measurements in nucleic acid binding assays and protein interaction monitoring. The far-red spectral positioning (Ex/Em 615/634 nm) reduces autofluorescence background in cellular systems while maintaining compatibility with standard laser excitation lines, making this dye pair a reliable choice for time-resolved FRET and in situ detection of ligand-receptor binding events.

Fluorescence In Situ Hybridization (FISH) and Nucleic Acid Labeling with Defined Spectral Overlap

ATTO 610 is a proven substitute for Alexa Fluor 610 and LC Red 610 in oligonucleotide labeling applications, with peak excitation at 615 nm and emission at 634 nm [4]. Its high extinction coefficient and quantum yield deliver strong signal intensity in FISH probes, while the bathochromic shift observed upon DNA conjugation is well-characterized and does not compromise detection [3]. The dye can be incorporated at any position within oligonucleotide sequences, providing flexibility in probe design for multiplexed hybridization assays.

Flow Cytometry and Fluorescence-Activated Cell Sorting (FACS) with 633 nm Laser Compatibility

The excitation maximum of ATTO 610 at 615–616 nm aligns optimally with 633 nm He-Ne and diode lasers commonly used in flow cytometry platforms [5]. The emission at 634 nm is well-matched to standard bandpass filters (e.g., 660/20 nm) found in BD FACSAria III and similar instruments [6]. The high brightness factor (77,000 M⁻¹cm⁻¹) and minimal spectral shift upon antibody conjugation ensure robust population discrimination, while the defined pH stability window (up to pH 8.5) supports compatibility with standard cell staining buffers .

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